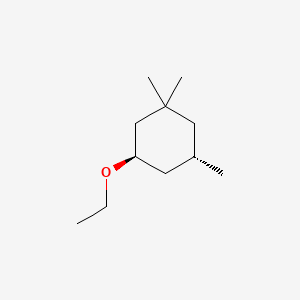
(3r,5s)-3-Ethoxy-1,1,5-trimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3r,5s)-3-Ethoxy-1,1,5-trimethylcyclohexane is a chiral organic compound with a cyclohexane ring structure. This compound is characterized by the presence of an ethoxy group at the 3rd position and three methyl groups at the 1st and 5th positions. The stereochemistry of the compound is defined by the (3r,5s) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5s)-3-Ethoxy-1,1,5-trimethylcyclohexane can be achieved through various synthetic routes. One common method involves the alkylation of a cyclohexanone derivative with an ethyl halide in the presence of a strong base, followed by the introduction of methyl groups through a series of Grignard reactions. The reaction conditions typically involve the use of anhydrous solvents and low temperatures to ensure high stereoselectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(3r,5s)-3-Ethoxy-1,1,5-trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(3r,5s)-3-Ethoxy-1,1,5-trimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can serve as a model substrate in enzymatic studies to understand stereoselective transformations.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific stereochemical properties.
Mécanisme D'action
The mechanism of action of (3r,5s)-3-Ethoxy-1,1,5-trimethylcyclohexane involves its interaction with molecular targets through stereospecific binding. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity towards enzymes or receptors. The pathways involved may include enzymatic catalysis, receptor activation, or inhibition, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3r,5s)-3-Methoxy-1,1,5-trimethylcyclohexane: Similar structure with a methoxy group instead of an ethoxy group.
(3r,5s)-3-Ethoxy-1,1,4-trimethylcyclohexane: Similar structure with a different position of one methyl group.
(3r,5s)-3-Ethoxy-1,1,5-trimethylcyclopentane: Similar structure with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
The uniqueness of (3r,5s)-3-Ethoxy-1,1,5-trimethylcyclohexane lies in its specific stereochemistry and the presence of an ethoxy group, which imparts distinct chemical and physical properties. These features make it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
24691-17-6 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
(3R,5S)-3-ethoxy-1,1,5-trimethylcyclohexane |
InChI |
InChI=1S/C11H22O/c1-5-12-10-6-9(2)7-11(3,4)8-10/h9-10H,5-8H2,1-4H3/t9-,10-/m1/s1 |
Clé InChI |
JVBNHJDWWBSWLE-NXEZZACHSA-N |
SMILES isomérique |
CCO[C@@H]1C[C@H](CC(C1)(C)C)C |
SMILES canonique |
CCOC1CC(CC(C1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



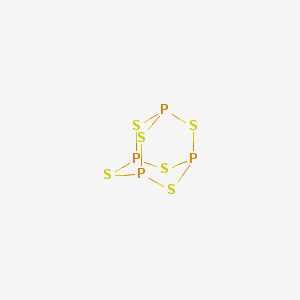

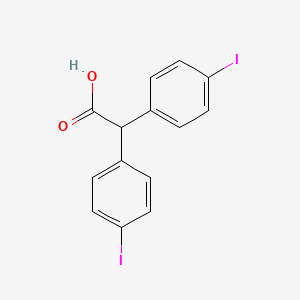
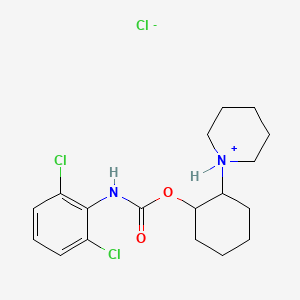
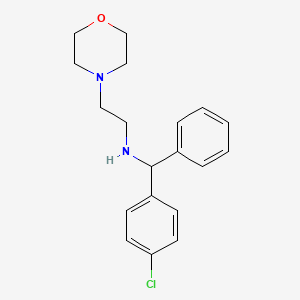


![(2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13745212.png)

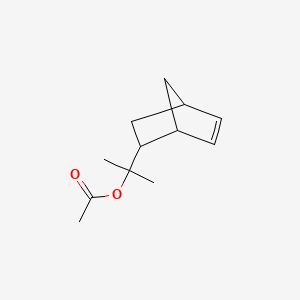
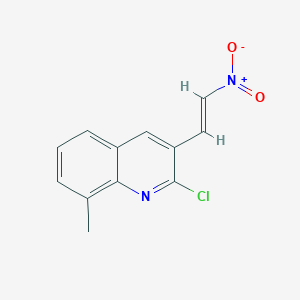
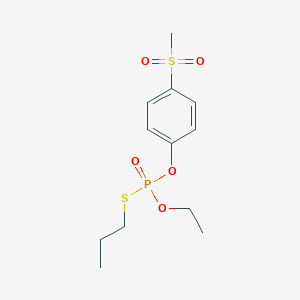
![4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene](/img/structure/B13745243.png)
